molecular formula C10H19ClO3S B13536594 6-Cyclobutoxyhexane-1-sulfonyl chloride

6-Cyclobutoxyhexane-1-sulfonyl chloride

Cat. No.: B13536594
M. Wt: 254.77 g/mol
InChI Key: LZYZVXDUMKKCDD-UHFFFAOYSA-N
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Description

6-Cyclobutoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutoxyhexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of hexane-1-sulfonyl chloride with cyclobutanol under suitable conditions. The reaction typically requires a base, such as pyridine, to facilitate the formation of the sulfonyl chloride .

Another method involves the use of continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols. This method employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

Industrial Production Methods

Industrial production of sulfonyl chlorides often involves the chlorosulfonation of aromatic rings. This method requires hazardous reagents and is typically carried out under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutoxyhexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine, oxidizing agents like DCH, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonyl fluorides, and other sulfonyl derivatives .

Scientific Research Applications

6-Cyclobutoxyhexane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclobutoxyhexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different applications.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride used in various organic reactions.

    Tosyl Chloride:

Uniqueness

6-Cyclobutoxyhexane-1-sulfonyl chloride is unique due to its cyclobutoxy group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

6-cyclobutyloxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c11-15(12,13)9-4-2-1-3-8-14-10-6-5-7-10/h10H,1-9H2

InChI Key

LZYZVXDUMKKCDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCCCCCCS(=O)(=O)Cl

Origin of Product

United States

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